molecular formula C10H8ClF3O2 B046529 (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride CAS No. 39637-99-5

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride

Cat. No.: B046529
CAS No.: 39637-99-5
M. Wt: 252.62 g/mol
InChI Key: PAORVUMOXXAMPL-VIFPVBQESA-N
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Mechanism of Action

Target of Action

The primary target of ®-(-)-MTPA-Cl is chiral centers in organic molecules, specifically secondary alcohols and α-tertiary amines . The compound is used as a chiral derivatizing agent , which means it reacts with these targets to form diastereomers . These diastereomers can then be analyzed to determine the absolute configuration of the original chiral center .

Mode of Action

®-(-)-MTPA-Cl interacts with its targets through a process known as derivatization . In this process, the compound forms a covalent bond with the chiral center of the target molecule, resulting in a new compound known as a diastereomer . The formation of these diastereomers allows for the determination of the absolute configuration of the chiral center .

Biochemical Pathways

The biochemical pathways affected by ®-(-)-MTPA-Cl are primarily those involved in the synthesis and metabolism of chiral compounds . By forming diastereomers with chiral centers, ®-(-)-MTPA-Cl can provide valuable information about the structure and configuration of these compounds . This can have downstream effects on our understanding of the biochemical pathways in which these compounds are involved.

Pharmacokinetics

For example, it has a boiling point of 213-214 °C and a density of 1.35 g/mL at 25 °C , which can influence its handling and storage. It is typically stored at -20°C .

Result of Action

The primary result of ®-(-)-MTPA-Cl’s action is the formation of diastereomers with chiral centers . These diastereomers can then be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The differences in the NMR spectra of the diastereomers can provide information about the absolute configuration of the original chiral center .

Action Environment

The action of ®-(-)-MTPA-Cl can be influenced by various environmental factors. For example, the reaction with chiral centers is typically carried out in an organic solvent . The choice of solvent can impact the reaction rate and the stability of the resulting diastereomers . Additionally, the reaction is typically carried out under controlled temperature conditions to ensure optimal reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride typically involves the reaction of ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid+SOCl2(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride+SO2+HCl\text{(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride} + \text{SO}_2 + \text{HCl} (R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid+SOCl2​→(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Alcohols: The reaction with alcohols typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

    Amines: The reaction with amines can proceed under mild conditions, often at room temperature, to form the corresponding amides.

Major Products

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

Scientific Research Applications

®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride is extensively used in scientific research for chiral derivatization. Its applications span various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride is unique due to its high enantiomeric purity and its ability to form stable diastereomers with a wide range of chiral substrates. This makes it an invaluable tool in stereochemical analysis and chiral synthesis .

Properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORVUMOXXAMPL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39637-99-5
Record name (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039637995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (R)-(-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of (R)-(-)-MTPA-Cl in analytical chemistry?

A1: (R)-(-)-MTPA-Cl is primarily used for the determination of enantiomeric excess (ee) and absolute configuration of chiral compounds, especially alcohols and amines [, , , , ]. It achieves this by reacting with the target chiral compound to form diastereomeric esters or amides, which can then be separated and analyzed using chromatographic techniques like GC-MS [, , , ].

Q2: Can you explain how the use of (R)-(-)-MTPA-Cl helps distinguish between enantiomers of a chiral compound?

A2: Enantiomers, being mirror images of each other, possess identical physical and chemical properties, making their separation and analysis challenging. (R)-(-)-MTPA-Cl, being chiral itself, reacts with a racemic mixture of enantiomers to form diastereomeric derivatives. Unlike enantiomers, diastereomers have distinct physical and chemical properties, allowing for their separation and quantification using techniques like GC or HPLC [, , , ]. By analyzing the ratio of these diastereomeric derivatives, the enantiomeric composition of the original sample can be determined.

Q3: The provided research papers mention the use of (R)-(-)-MTPA-Cl in analyzing various compounds like fatty acids, amphetamines, and even complex terpenes. Could you elaborate on its versatility?

A3: (R)-(-)-MTPA-Cl’s versatility stems from its ability to react with a broad range of functional groups, particularly alcohols and amines. This allows for its application in diverse fields. For instance, in food chemistry, it helps analyze the enantiomeric composition of 2- and 3-hydroxy fatty acids, potentially serving as markers for authenticity control in food products like cheese []. In forensic science, it facilitates the chiral separation and quantification of amphetamine-type stimulants in urine samples, distinguishing between illicit drug use and consumption through legal medications [, ]. Furthermore, it aids in identifying "synthetic" and "semi-synthetic" borneol products by resolving isoborneol and its isomers through derivatization followed by GC/MS analysis [].

Q4: Are there any precautions researchers should be aware of when using (R)-(-)-MTPA-Cl for chiral analysis?

A4: One crucial aspect highlighted in the research is the potential for misinterpretation of absolute configuration when using commercially available (R)-(-)-MTPA-Cl. While the Mosher ester derivative (MTPAOR) has the same absolute configuration as the precursor Mosher acid (MTPAOH), it is the opposite of the Mosher acid chloride (MTPA-Cl) []. Therefore, researchers must account for this inversion when deducing the absolute configuration of the original analyte.

Q5: What analytical techniques are commonly employed to analyze the diastereomeric derivatives formed after reacting with (R)-(-)-MTPA-Cl?

A5: Gas chromatography coupled with electron capture negative-ion mass spectrometry (GC/ECNI-MS) is frequently used to analyze the MTPA derivatives [, ]. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of diastereomers. Additionally, high-performance liquid chromatography (HPLC) is also employed, offering advantages in separating and analyzing thermally labile compounds [].

Q6: The research papers highlight the importance of analytical method validation. What are some key parameters considered when validating methods using (R)-(-)-MTPA-Cl?

A6: Validation of analytical methods employing (R)-(-)-MTPA-Cl involves assessing parameters like linearity, accuracy, precision, sensitivity (LOD and LOQ), and specificity. This ensures the reliability and reproducibility of the analytical data generated []. For instance, in the analysis of amphetamine-type stimulants, validated methods demonstrate good linearity, high sensitivity, and acceptable precision, enabling accurate quantification of these compounds in complex matrices like urine [].

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